molecular formula C15H19NO5S B2437635 (2E)-3-[4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl]acrylic acid CAS No. 321979-11-7

(2E)-3-[4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl]acrylic acid

Cat. No. B2437635
CAS RN: 321979-11-7
M. Wt: 325.38
InChI Key: QKFDASACICBUTH-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-[4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl]acrylic acid, also known as 4-Methoxy-3-piperidin-1-ylsulfonylphenylacrylic acid, is a novel organic compound that has recently been studied for its potential applications in various scientific fields. It is a synthetic compound that is composed of a sulfonyl group, a phenyl group, and an acrylic acid group. This compound has attracted a lot of attention due to its unique structure and potential applications in various scientific fields.

Scientific Research Applications

1. Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels

A study by Aly and El-Mohdy (2015) explored the modification of poly vinyl alcohol/acrylic acid hydrogels through a condensation reaction with various amines, including a compound similar to (2E)-3-[4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl]acrylic acid. This modification increased the hydrogels' thermal stability and showed potential for medical applications due to its enhanced antibacterial and antifungal activities (Aly & El-Mohdy, 2015).

2. Asymmetric Hydrogenation in Chemical Synthesis

Stoll and Süess (1974, 1975) reported the asymmetric hydrogenation of a compound related to (2E)-3-[4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl]acrylic acid, achieving high yields and optical purity. This process is significant in the synthesis of optically active compounds, highlighting the compound's utility in producing enantiomerically pure substances (Stoll & Süess, 1974), (Stoll & Süess, 1975).

3. Polymerization Catalysts

Research by Skupov et al. (2007) involved compounds structurally related to (2E)-3-[4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl]acrylic acid in the development of palladium-based polymerization catalysts. These catalysts were effective in homopolymerizing ethylene and copolymerizing it with acrylates, suggesting potential applications in industrial polymer production (Skupov et al., 2007).

properties

IUPAC Name

(E)-3-(4-methoxy-3-piperidin-1-ylsulfonylphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5S/c1-21-13-7-5-12(6-8-15(17)18)11-14(13)22(19,20)16-9-3-2-4-10-16/h5-8,11H,2-4,9-10H2,1H3,(H,17,18)/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFDASACICBUTH-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24790261
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(2E)-3-[4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl]acrylic acid

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